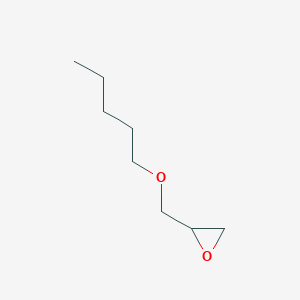

((Pentyloxy)methyl) oxirane

Beschreibung

Eigenschaften

IUPAC Name |

2-(pentoxymethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-2-3-4-5-9-6-8-7-10-8/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQCASZIDTNHBIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201346883 | |

| Record name | 2-(Pentoxymethyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201346883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7297-11-2 | |

| Record name | ((Pentyloxy)methyl) oxirane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007297112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC83415 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83415 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Pentoxymethyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201346883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(pentyloxy)methyl]oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of Pentyloxy Methyl Oxirane and Analogous Oxiranes

Oxirane Ring-Opening Reactions

The principal reaction of ((pentyloxy)methyl)oxirane and its analogs is the nucleophilic ring-opening of the epoxide. The significant ring strain, resulting from bond angles deviating substantially from the ideal 109.5° for sp³-hybridized carbons, provides the driving force for these reactions. chemistrysteps.com A variety of nucleophiles, including alcohols, water, amines, and organometallic reagents, can open the oxirane ring. libretexts.org

Nucleophilic Ring-Opening Mechanisms

The mechanism of nucleophilic attack on the oxirane ring is dictated by the nature of the nucleophile and the presence or absence of an acid catalyst. Strong nucleophiles typically react under basic or neutral conditions, while weaker nucleophiles require acid catalysis to activate the epoxide. chemistrysteps.com

Under acidic conditions, the oxygen atom of the oxirane is first protonated by the acid, creating a good leaving group (an alcohol). libretexts.orgopenstax.orglibretexts.org This activation makes the epoxide much more susceptible to nucleophilic attack. The subsequent nucleophilic attack is best described as a hybrid of Sₙ1 and Sₙ2 mechanisms. libretexts.orgopenstax.org

The carbon-oxygen bond begins to break before the nucleophile attacks, leading to a buildup of positive charge on the carbon atoms. libretexts.org This positive charge is better stabilized on the more substituted carbon atom. Consequently, the transition state has significant Sₙ1 character. openstax.orglibretexts.org The nucleophile then attacks this more electrophilic, more substituted carbon. libretexts.org Although there is carbocation-like character, the reaction does not proceed through a discrete carbocation intermediate. The attack still occurs from the backside, similar to an Sₙ2 reaction, resulting in an anti-addition product where the nucleophile and the hydroxyl group are trans to each other. libretexts.orgopenstax.org

Key Features of Acid-Catalyzed Ring Opening:

Mechanism: Sₙ1/Sₙ2 hybrid. libretexts.orgopenstax.org

Activation: Protonation of the epoxide oxygen. chemistrysteps.com

Regioselectivity: Nucleophilic attack occurs at the more substituted carbon. libretexts.orgopenstax.org

Stereochemistry: Results in anti-addition (trans product). libretexts.org

In the presence of a strong nucleophile and under basic or neutral conditions, the oxirane ring is opened via a direct Sₙ2 mechanism. libretexts.orgopenstax.org Unlike the acid-catalyzed pathway, the epoxide oxygen is not protonated first. The leaving group is an alkoxide anion, which is typically a poor leaving group. libretexts.org However, the high ring strain of the epoxide is sufficient to drive the reaction forward. libretexts.orgchemistrysteps.com

The strong nucleophile directly attacks one of the electrophilic carbon atoms of the oxirane ring. researchgate.net Due to steric hindrance, the attack preferentially occurs at the less substituted carbon atom. libretexts.orgopenstax.org This bimolecular reaction proceeds with a backside attack, leading to an inversion of stereochemistry at the site of attack and the formation of a product with anti-stereochemistry. chemistrysteps.com A subsequent protonation step, typically from the solvent or during workup, neutralizes the resulting alkoxide to form the final alcohol product. chemistrysteps.com

Key Features of Base-Catalyzed Ring Opening:

Mechanism: Sₙ2. libretexts.orgopenstax.org

Nucleophile: Requires a strong nucleophile (e.g., RO⁻, OH⁻, R-MgX). libretexts.orgchemistrysteps.com

Regioselectivity: Nucleophilic attack occurs at the less sterically hindered (less substituted) carbon. openstax.orgresearchgate.net

Stereochemistry: Results in anti-addition and inversion of configuration at the reaction center. chemistrysteps.com

Regioselectivity and Stereoselectivity in Ring-Opening Processes

The regioselectivity of the ring-opening of an unsymmetrical oxirane like ((pentyloxy)methyl)oxirane is a critical consideration and is directly dependent on the reaction conditions.

Under basic conditions (Sₙ2) , the nucleophile attacks the less substituted carbon atom. For ((pentyloxy)methyl)oxirane, this would be the terminal methylene (B1212753) carbon of the oxirane ring. This preference is governed by sterics; the less hindered carbon is more accessible to the incoming nucleophile. libretexts.orgresearchgate.net

Under acidic conditions (Sₙ1/Sₙ2 hybrid) , the regioselectivity is reversed. The nucleophile attacks the more substituted carbon atom. This is because, in the protonated epoxide, a partial positive charge develops, which is more stabilized at the more substituted carbon. This electronic effect outweighs steric considerations. libretexts.orgopenstax.org

In both cases, the reaction is stereoselective, proceeding via a backside attack . This results in an anti-dihydroxylation or equivalent anti-addition of the nucleophile and the resulting hydroxyl group across the former C-C bond of the epoxide. chemistrysteps.com For a cyclic epoxide, this leads to a trans-diaxial opening.

| Condition | Mechanism | Site of Nucleophilic Attack | Stereochemical Outcome |

|---|---|---|---|

| Acid-Catalyzed | Sₙ1/Sₙ2 Hybrid | More substituted carbon | Anti-addition (Trans product) |

| Base-Catalyzed | Sₙ2 | Less substituted (less hindered) carbon | Anti-addition (Trans product) with inversion of configuration |

Catalyst Systems for Ring Opening Reactions

Various catalyst systems have been developed to enhance the efficiency and selectivity of oxirane ring-opening reactions.

Lewis Acids: Lewis acids can activate the epoxide towards nucleophilic attack in a manner similar to Brønsted acids. They coordinate to the oxygen atom, making the ring carbons more electrophilic. Examples include boron trifluoride (BF₃·OEt₂), titanium isopropoxide, and various metal-salen complexes (e.g., Cr-salen, Co-salen). researchgate.netmdpi.com Metal-salen complexes are particularly notable for their use in asymmetric ring-opening reactions, allowing for the enantioselective synthesis of chiral products. mdpi.com

Base Catalysts: Strong bases are often the nucleophiles themselves, such as alkoxides or hydroxides. However, non-nucleophilic bases can also be used to generate the nucleophile in situ by deprotonating a pro-nucleophile. researchgate.net

Organocatalysts: In recent years, organocatalysts have emerged as effective promoters for epoxide ring-opening. For instance, Lewis bases such as 1-methylimidazole (B24206) have been used in combination with co-catalysts like phenyl glycidyl (B131873) ether for polyester (B1180765) depolymerization and polymerization, which involves ring-opening mechanisms. synthical.com Guanidines have also been identified as appropriate catalysts for the ring-opening polymerization of other strained rings like cyclotrisiloxanes. rsc.org

| Catalyst Type | Examples | Function | Typical Reactions |

|---|---|---|---|

| Brønsted Acids | H₂SO₄, HCl, H₃O⁺ | Protonates epoxide oxygen, activating the ring. | Hydrolysis, alcoholysis with weak nucleophiles. |

| Lewis Acids | BF₃·OEt₂, Ti(O-iPr)₄, Metal-Salen Complexes | Coordinates to epoxide oxygen, increasing electrophilicity of ring carbons. | Asymmetric ring-opening, reactions with various nucleophiles. |

| Bases / Strong Nucleophiles | NaOCH₃, LiAlH₄, Grignard Reagents | Act as the nucleophile in an Sₙ2 attack. | Direct ring-opening at the less hindered carbon. |

| Organocatalysts | 1-Methylimidazole, Guanidines | Can act as Lewis bases or Brønsted bases to activate reactants. | Polymerization, specialized ring-opening reactions. |

Polymerization Reactions of Oxirane Monomers

Alkyl glycidyl ethers, such as ((pentyloxy)methyl)oxirane, are important monomers for the synthesis of polyethers. researchgate.netnih.gov These polymerization reactions proceed via a ring-opening mechanism. Anionic ring-opening polymerization (AROP) is a common method used for these types of monomers. researchgate.netnih.gov

In AROP, a strong nucleophilic initiator (e.g., an alkoxide) attacks the epoxide monomer to open the ring, creating a new alkoxide. This new alkoxide then acts as the nucleophile to attack another monomer unit, propagating the polymer chain. This process allows for the synthesis of apolar aliphatic polyethers. researchgate.net By copolymerizing hydrophobic monomers like long-chain alkyl glycidyl ethers with hydrophilic monomers such as ethylene (B1197577) oxide, it is possible to create amphiphilic block copolymers. researchgate.netnih.gov These polymers have applications as surfactants and in the formation of supramolecular hydrogels. researchgate.net

The polymerization can be catalyzed by various systems, including organometallic compounds. google.com The choice of catalyst and reaction conditions (e.g., temperature, presence of promoters like ketones) can influence the conversion rate, polymer yield, and properties of the resulting polymer. google.com Cationic initiators can also be used for the ring-opening polymerization of substituted oxiranes. researchgate.net

Ring-Opening Polymerization (ROP) Mechanisms

The polymerization of ((pentyloxy)methyl)oxirane, an alkyl glycidyl ether, proceeds primarily through ring-opening polymerization (ROP), a process driven by the relief of strain in the three-membered oxirane ring. This polymerization can be initiated by either cationic or anionic species, leading to the formation of polyethers.

Cationic Ring-Opening Polymerization (CROP)

Cationic ring-opening polymerization (CROP) of oxiranes like ((pentyloxy)methyl)oxirane is initiated by strong acids or Lewis acids, which generate a cationic active species. The polymerization proceeds via a chain-growth mechanism, where the active center is typically a tertiary oxonium ion. The propagation step involves the nucleophilic attack of the oxygen atom of a monomer molecule on the electrophilic carbon of the oxonium ion at the growing chain end. This attack results in the opening of the oxirane ring and the regeneration of the oxonium ion at the new chain end.

The mechanism of CROP can be influenced by several factors, including the nature of the initiator, the solvent, and the reaction temperature. In the case of alkyl glycidyl ethers, the polymerization can proceed through two main pathways: the active chain end (ACE) mechanism and the activated monomer (AM) mechanism. In the ACE mechanism, the growing polymer chain carries the active cationic center. In the AM mechanism, the monomer is first activated by protonation or coordination to a Lewis acid, and this activated monomer is then attacked by the nucleophilic hydroxyl end group of the growing polymer chain. The AM mechanism is often favored in the presence of protic species like alcohols.

Table 1: Representative Initiators for Cationic Ring-Opening Polymerization of Alkyl Glycidyl Ethers

| Initiator Type | Examples |

|---|---|

| Brønsted Acids | Trifluoromethanesulfonic acid (TfOH), Perchloric acid (HClO₄) |

| Lewis Acids | Boron trifluoride etherate (BF₃·OEt₂), Tin(IV) chloride (SnCl₄) |

Anionic Ring-Opening Polymerization (AROP)

Anionic ring-opening polymerization (AROP) of ((pentyloxy)methyl)oxirane is initiated by strong nucleophiles, such as alkali metal hydroxides, alkoxides, or organometallic compounds. The initiation step involves the nucleophilic attack of the initiator on one of the carbon atoms of the oxirane ring, leading to the formation of an alkoxide anion as the active species. Propagation then occurs through the sequential addition of monomer units to the growing alkoxide chain end.

AROP of epoxides is generally considered a living polymerization, meaning that in the absence of termination or chain transfer reactions, the polymer chains will continue to grow as long as monomer is available. This living nature allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions (low dispersity). The molecular weight can be controlled by the molar ratio of the monomer to the initiator.

For alkyl glycidyl ethers like ((pentyloxy)methyl)oxirane, the choice of initiator and counter-ion can significantly affect the polymerization. The use of bulky counter-ions or the addition of crown ethers can help to dissociate the ion pairs of the growing chain ends, leading to an increase in the polymerization rate. Phosphazene bases have also been employed as powerful and non-metallic catalysts for the AROP of glycidyl ethers, promoting a controlled and living polymerization.

Table 2: Common Initiator Systems for Anionic Ring-Opening Polymerization of Alkyl Glycidyl Ethers

| Initiator System | Description |

|---|---|

| Alkali Metal Hydroxides | e.g., Potassium hydroxide (B78521) (KOH) |

| Alkali Metal Alkoxides | e.g., Potassium tert-butoxide (t-BuOK) |

| Organometallic Compounds | e.g., n-Butyllithium (n-BuLi) |

Copolymerization Strategies with Oxirane Monomers

((Pentyloxy)methyl)oxirane can be copolymerized with other oxirane monomers to create a wide range of functional polymers with tailored properties. These strategies allow for the control of the polymer architecture, leading to alternating, block, gradient, and more complex multi-component systems.

Alternating Copolymerization Profiles

Alternating copolymerization involves the regular incorporation of two different monomers in a 1:1 alternating sequence along the polymer chain. For oxiranes, this is often achieved through the ring-opening copolymerization (ROCOP) of an epoxide with a cyclic anhydride (B1165640). While specific studies on the alternating copolymerization of ((pentyloxy)methyl)oxirane with cyclic anhydrides are limited, the general mechanism is well-established for analogous alkyl glycidyl ethers.

In this process, a catalyst, often a metal complex, facilitates the alternating insertion of the epoxide and the cyclic anhydride. The resulting polymers are polyesters with a perfectly alternating structure. The properties of the resulting polyester can be tuned by the choice of the alkyl glycidyl ether and the cyclic anhydride. For instance, copolymerization with maleic anhydride would introduce unsaturation in the polymer backbone, which could be further functionalized.

Mechanistic studies suggest that the catalyst plays a crucial role in controlling the alternating sequence by selectively activating the monomers and promoting the ring-opening of the epoxide by the carboxylate intermediate formed from the anhydride.

Block and Gradient Copolymerization Architectures

The living nature of the anionic ring-opening polymerization of ((pentyloxy)methyl)oxirane makes it an ideal candidate for the synthesis of block copolymers. Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. By sequentially adding different oxirane monomers to a living polymerization system, well-defined diblock, triblock, or multiblock copolymers can be prepared. For example, a hydrophilic block of poly(ethylene glycol) (PEG) could be combined with a hydrophobic block of poly(((pentyloxy)methyl)oxirane) to create amphiphilic block copolymers that can self-assemble into micelles or other nanostructures in aqueous solution.

Gradient copolymers, on the other hand, feature a gradual change in monomer composition along the polymer chain. These can be synthesized by the statistical copolymerization of two monomers with different reactivity ratios. In the case of ((pentyloxy)methyl)oxirane, copolymerization with a more reactive or less reactive oxirane monomer in a one-pot reaction can lead to a gradient in the monomer distribution along the polymer backbone. This gradual change in composition can lead to unique thermal and solution properties compared to random or block copolymers.

Table 3: Comparison of Block and Gradient Copolymer Synthesis from Oxiranes

| Copolymer Architecture | Synthesis Strategy | Key Features |

|---|---|---|

| Block Copolymer | Sequential monomer addition in a living polymerization | Distinct, covalently linked polymer segments with sharp transitions. |

Terpolymerization and Multi-component Systems

Terpolymerization, the polymerization of three different monomers, offers a route to even more complex and functional materials. ((Pentyloxy)methyl)oxirane can be incorporated into terpolymers with other epoxides and, in some cases, other types of monomers like cyclic anhydrides. For instance, the terpolymerization of an alkyl glycidyl ether, another epoxide (e.g., ethylene oxide), and a cyclic anhydride could lead to a poly(ester-ether-ether) with a random or gradient distribution of the three monomer units, depending on their relative reactivities and the catalyst used.

These multi-component systems allow for the fine-tuning of polymer properties such as glass transition temperature, hydrophilicity, and mechanical strength. The synthesis of such complex architectures often relies on catalysts that can control the sequence of monomer incorporation. Recent research has explored the use of dinuclear metal complexes and other sophisticated catalytic systems to achieve controlled terpolymerization of epoxides and other monomers. nih.gov

Catalysis in Oxirane Polymerization

The ring-opening polymerization (ROP) of oxiranes can be initiated by anionic, cationic, or coordination mechanisms. The choice of catalyst is paramount as it dictates the reaction pathway, the degree of control over the polymerization, and the properties of the resulting polyether. Catalytic systems are broadly categorized into metal-based complexes and organocatalytic systems.

Metal-based catalysts are widely employed for the polymerization of oxiranes due to their high efficiency and ability to promote controlled polymerization. These systems often operate through a coordination-insertion mechanism, where the oxirane monomer coordinates to the metal center before being inserted into the growing polymer chain. researchgate.net

Double Metal Cyanide (DMC) Complexes: Double metal cyanide catalysts are commercially significant for epoxide polymerization. acs.org They are highly active and can produce high molecular weight polyethers. The general structure involves a cyanide ligand bridging two different metal centers, such as zinc and cobalt. The catalytic activity stems from the Lewis acidic metal sites that activate the oxirane monomer.

Porphyrin Complexes: Aluminum and zinc porphyrin complexes have emerged as highly effective catalysts for the living polymerization of oxiranes. rsc.orgnih.gov For instance, the system formed by N-methyl-α,β,γ,δ-tetraphenylporphin and diethylzinc (B1219324) has been shown to produce poly(methyloxirane) with a narrow molecular weight distribution (Đ ≈ 1.15). nih.gov These systems can establish a living polymerization, which enables the synthesis of well-defined block copolymers with high efficiency. nih.gov The mechanism involves the activation of the monomer through coordination to the central metal atom of the porphyrin complex.

Other Organometallic Catalysts: A variety of other metal complexes are also effective. Catalysts based on aluminum, zinc, magnesium, and other main group metals have been extensively studied. researchgate.netyoutube.com For example, organoaluminum compounds can catalyze the copolymerization of oxiranes and carbon dioxide. rsc.org The catalytic activity and the nature of the polymerization (anionic vs. cationic) can be tuned by modifying the metal center and the ligands. For example, the diethylzinc-water system's behavior changes significantly with the molar ratio of the components, shifting from a cationic to an anionic-like mechanism. nih.gov

| Catalyst System Type | Examples | Key Features in Oxirane Polymerization | Reference |

|---|---|---|---|

| Porphyrin Complexes | (Porphyrin)Al-X, (Porphyrin)Zn-X | Enables living polymerization, produces polymers with narrow molecular weight distribution, allows for block copolymer synthesis. | rsc.orgnih.gov |

| Double Metal Cyanide (DMC) | Zn₃[Co(CN)₆]₂-based systems | High commercial relevance, very high activity, suitable for producing high molecular weight polyethers. | acs.org |

| Organozinc Compounds | Et₂Zn/H₂O, Et₂Zn/ROH | Activity and mechanism (cationic vs. anionic) are highly dependent on co-catalyst and molar ratios. | nih.gov |

| Salen Complexes | Co(salen), Cr(salen) | Effective for the alternating copolymerization of epoxides and CO₂, with reactivity influenced by ligand structure. | researchgate.net |

Organocatalysis presents a metal-free alternative for oxirane polymerization, which is particularly advantageous for biomedical applications where metal contamination is a concern. These systems often involve Lewis bases or Brønsted bases to activate the monomer or the initiator.

Phosphazene Bases: Strong, non-nucleophilic phosphazene bases (e.g., t-BuP₄) are highly efficient catalysts for the anionic ROP of alkyl glycidyl ethers. acs.orgresearchgate.net They promote fast and controlled polymerization by generating highly reactive, yet stable, propagating alkoxide species. However, the complete removal of these catalysts from the final polymer can be challenging, which is a consideration for their use in sensitive applications. acs.org

Lewis Base Systems: Combinations of Lewis bases, such as 1-methylimidazole or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can catalyze the ROP of oxiranes, often in conjunction with a co-catalyst or initiator. chemrxiv.orgresearchgate.net For instance, various Lewis bases combined with an oxirane co-catalyst like phenyl glycidyl ether have been shown to effectively polymerize lactones, a process mechanistically similar to oxirane ROP. chemrxiv.orgresearchgate.net The mechanism can involve the in-situ formation of highly active N-heterocyclic carbenes (NHCs). chemrxiv.org

Acetate-based Catalysts: Weak Brønsted bases, such as acetates, can also function as catalysts, particularly at elevated temperatures. chemrxiv.org In these systems, the acetate (B1210297) anion can act as a nucleophile to initiate the ring-opening of the oxirane. The resulting alkoxide can then propagate the polymerization. This approach is part of a broader category of base-catalyzed ROP where the strength and nucleophilicity of the base determine the reaction kinetics and control.

Polymerization Kinetics and Control

Achieving control over the polymerization process is essential for tailoring the molecular weight, dispersity (Đ), and architecture of the final polyether. This involves establishing a "living" or "controlled" polymerization, where chain-termination and chain-transfer reactions are minimized.

In a controlled or living polymerization, the concentration of active propagating centers remains constant throughout the reaction. Under these conditions, the rate of polymerization (Rₚ) is directly proportional to the concentration of the monomer [M]. This relationship can be described by the equation:

Rₚ = -d[M]/dt = kₚ[P*][M]

where kₚ is the rate constant of propagation and [P] is the constant concentration of active chain ends. When [P] is constant, the equation can be integrated to show a pseudo-first-order dependence on the monomer concentration:

ln([M]₀ / [M]ₜ) = kₐₚₚ * t

where kₐₚₚ = kₚ[P*]. A linear plot of ln([M]₀/[M]ₜ) versus time (t) is a strong indicator of a controlled polymerization process with a constant number of active species. nih.gov This linearity, coupled with a linear increase in the number-average molecular weight (Mₙ) with monomer conversion, confirms the living nature of the polymerization of alkyl glycidyl ethers under appropriate anionic conditions. nih.gov

Several strategies have been developed to achieve the controlled polymerization of alkyl glycidyl ethers.

Anionic Ring-Opening Polymerization (AROP): The AROP of alkyl glycidyl ethers can be well-controlled using alkali metal-based initiators (e.g., potassium alkoxides) in combination with agents that solvate the counter-ion, such as crown ethers (e.g., 18-crown-6). rsc.orgrsc.org The crown ether complexes the potassium cation, creating a more dissociated and reactive "naked" alkoxide propagating species. This approach allows for the synthesis of homopolymers and block copolymers with predictable molecular weights, based on the monomer-to-initiator ratio, and narrow molecular weight distributions (Đ typically between 1.05 and 1.34). rsc.orgrsc.orgyoutube.com

Monomer-Activated Polymerization: In this mechanism, a Lewis acid activates the monomer by coordinating to the oxirane's oxygen atom, making it more susceptible to nucleophilic attack by a less reactive initiator. This approach can provide excellent control over the polymerization of functional epoxides. acs.org

The success of these controlled processes enables the creation of complex polymer architectures, such as ABA triblock copolymers, by using macroinitiators like deprotonated poly(ethylene glycol) (PEG). rsc.org

When two or more different monomers are polymerized together, the composition and sequence distribution of the resulting copolymer are determined by their relative reactivities, which are quantified by reactivity ratios (r₁ and r₂). The reactivity ratio r₁ is defined as the ratio of the rate constant for a propagating chain ending in monomer 1 adding another monomer 1 (k₁₁) to the rate constant for it adding monomer 2 (k₁₂), i.e., r₁ = k₁₁/k₁₂. youtube.com

The copolymerization of alkyl glycidyl ethers with other oxiranes, such as ethylene oxide (EO), has been kinetically investigated. Studies on long-chain alkyl glycidyl ethers analogous to ((pentyloxy)methyl)oxirane show that their reactivity is quite similar to that of EO. For example, in the copolymerization of oleyl glycidyl ether (OlGE) and EO, the reactivity ratios were found to be r_EO = 1.27 and r_OlGE = 0.78. rsc.orgrsc.org Since both values are close to 1, this indicates a tendency towards an almost ideal random incorporation of the two monomers into the polymer chain. rsc.orgrsc.org

Similarly, the copolymerization of two different glycidyl ethers, ethoxyethyl glycidyl ether (EEGE) and ethyl glycidyl ether (EGE), yielded reactivity ratios of r_EEGE = 1.787 and r_EGE = 0.560. rsc.org These values indicate that EEGE is incorporated preferentially, but the system still produces a copolymer with a weak gradient microstructure rather than distinct blocks. rsc.org This behavior—resulting in random or gradient copolymers in one-pot reactions—is a general feature of the copolymerization of alkyl glycidyl ethers, distinguishing them from alkyl epoxides, which tend to form gradient block copolymers with EO due to more distinct reactivity differences. d-nb.info

| Monomer 1 (M₁) | Monomer 2 (M₂) | Reactivity Ratio (r₁) | Reactivity Ratio (r₂) | Resulting Copolymer Microstructure | Reference |

|---|---|---|---|---|---|

| Ethylene Oxide (EO) | Oleyl Glycidyl Ether (OlGE) | 1.27 | 0.78 | Nearly ideal random with a subtle gradient. | rsc.orgrsc.org |

| Ethoxyethyl Glycidyl Ether (EEGE) | Ethyl Glycidyl Ether (EGE) | 1.787 | 0.560 | Weak gradient microstructure. | rsc.org |

Influence of Reaction Conditions on Polymerization Kinetics

The polymerization kinetics of oxiranes, including ((pentyloxy)methyl)oxirane and its analogs like other alkyl glycidyl ethers, are profoundly influenced by a range of reaction conditions. Key variables that dictate the rate of polymerization, the final molecular weight, and the structure of the resulting polyether include temperature, the nature of the catalyst or initiator, monomer and initiator concentrations, and the reaction medium.

Temperature: Temperature is a critical factor in the polymerization of oxiranes. Generally, an increase in temperature accelerates the polymerization rate. researchgate.net For instance, in the polymerization of oxirane monoepoxides, the reaction can be conducted over a wide temperature range, from approximately 0°C to 200°C, with a preferred range often cited between 60°C and 175°C. google.com Studies on epoxy resin curing have shown that the onset, peak, and termination temperatures of the exothermic reaction increase as the heating rate is raised. acs.org In isothermal studies, higher temperatures lead to a faster start of the crosslinking process and a higher final degree of conversion. researchgate.net However, excessively high temperatures during the anionic polymerization of allyl glycidyl ether can lead to side reactions, such as the isomerization of allyl groups to cis-prop-1-enyl groups. nih.gov

Catalysts and Initiators: The choice of catalyst or initiator determines the polymerization mechanism—be it cationic, anionic, or coordination—and significantly affects the reaction kinetics.

Anionic Polymerization: This method often employs strong bases like alkali metal alkoxides or hydroxides. acs.orglibretexts.org The polymerization proceeds via a living mechanism, allowing for the synthesis of polymers with controlled molecular weights and narrow polydispersity. acs.org However, side reactions like chain transfer can limit the achievable molecular weight, especially for substituted oxiranes like propylene (B89431) oxide. acs.org To mitigate these issues and enable controlled polymerization of long-chain alkyl glycidyl ethers, the addition of a crown ether (e.g., 18-crown-6) can be used to complex the counterion (e.g., K⁺), increasing the nucleophilicity of the growing chain end and suppressing side reactions. rsc.orgumons.ac.be

Cationic Polymerization: This is typically initiated by Lewis acids, such as boron trifluoride (BF₃) complexes, or onium salts like diaryliodonium and triarylsulfonium salts. nih.gov The propagation proceeds through an active oxonium ion at the end of the growing chain. nih.gov Photoactivated cationic polymerization of alkyl glycidyl ethers using diaryliodonium salt photoinitiators can achieve rapid curing, where a self-propagating hot front generates the necessary heat to sustain the reaction. researchgate.net

Organometallic Catalysts: These have been used for oxirane polymerization, but their application has sometimes been limited by long reaction times and issues with reproducibility. google.com

Monomer and Initiator Concentration: The kinetics of polymerization are also dependent on the concentrations of the monomer and the initiator. In free radical polymerizations, the initial rate of polymerization typically shows a direct dependence on the initial monomer concentration. nih.gov For example, in the polymerization of 7-(methacroyloxy)-2-oxo-heptylphosphonic acid, the initial polymerization rate increased significantly with higher starting monomer concentrations. nih.gov Similarly, the initiator concentration affects the rate, often with the rate being proportional to the square root of the initiator concentration, which is characteristic of ideal free radical polymerization. nih.gov In living anionic polymerizations, the molar mass of the resulting polymer is determined by the reaction stoichiometry, specifically the ratio of monomer to initiator. nih.gov

The following table summarizes the effect of various reaction conditions on the polymerization of oxiranes, based on findings from analogous systems.

| Reaction Condition | Effect on Polymerization Kinetics | Research Findings Summary |

| Temperature | Increased temperature generally increases the reaction rate. | For oxirane monoepoxides, a preferred range is 60°C-175°C. google.com Higher temperatures accelerate crosslinking but can also induce side reactions like isomerization. researchgate.netnih.gov |

| Catalyst/Initiator | The type of catalyst determines the polymerization mechanism (anionic, cationic) and control over the polymer structure. | Anionic polymerization with crown ethers allows for controlled synthesis of poly(alkyl glycidyl ether)s. rsc.org Cationic photoinitiators can achieve rapid, self-sustaining polymerization. researchgate.net |

| Concentration | The monomer-to-initiator ratio is crucial for controlling molecular weight in living polymerizations. | In living anionic polymerizations, molar mass is dictated by stoichiometry. nih.gov In free radical systems, the rate is dependent on both monomer and initiator concentrations. nih.gov |

| Solvent/Diluent | Using an inert organic diluent can help manage viscosity. | A diluent that is a solvent for the monomer/catalyst but a non-solvent for the polymer is preferred to manage high viscosity as the reaction proceeds. google.com |

Crosslinking Mechanisms Involving Oxirane Groups

The high reactivity of the three-membered oxirane ring, driven by significant ring strain (estimated at about 115 kJ·mol⁻¹), is the basis for the crosslinking of epoxy monomers like ((pentyloxy)methyl)oxirane. nih.govacs.org This process, often referred to as curing, transforms the liquid monomer into a rigid, three-dimensional thermoset network. nih.gov The specific mechanism of network formation is primarily determined by the type of curing agent used, which can induce either chain-growth ring-opening polymerization or step-growth polymerization. nih.govacs.org

During the curing process, the reaction of an epoxy group with a primary amine first yields a secondary amine, which can then react with another epoxy group to form a tertiary amine, creating a branch point in the network. nih.govacs.org The hydroxyl group generated in each ring-opening step can also participate in further reactions, notably etherification, where it reacts with another epoxy group. acs.orgstackexchange.com

Formation of Ether Linkages in Polymeric Networks

The formation of ether linkages (C-O-C) is a fundamental reaction in the curing of oxirane-containing compounds, contributing directly to the backbone of the polymer network. mdpi.com These linkages are formed through the ring-opening reaction of the oxirane group.

When an oxirane reacts with a nucleophile, such as an alcohol or a hydroxyl group already present on a polymer chain, the nucleophilic attack opens the strained ring to form a new ether bond and a hydroxyl group. This reaction is a key step in both the initial polymerization and the subsequent crosslinking. For instance, in an epoxy-amine system, the initial reaction between an amine and an epoxy group generates a hydroxyl group. acs.orgstackexchange.com This newly formed hydroxyl group can then act as a nucleophile, attacking another epoxy ring. acs.org This secondary reaction, known as etherification, creates an ether linkage and is often promoted by heat or the presence of a tertiary amine catalyst. acs.orgstackexchange.com

Chemical Crosslinking Agents and Their Mechanisms

A wide variety of chemical crosslinking agents, also known as curing agents or hardeners, are used to form networks from oxirane monomers. The choice of agent dictates the reaction mechanism, curing conditions (e.g., temperature), and the final properties of the thermoset.

Amine-Based Curing Agents: Polyamines are the most common class of curing agents for epoxies at room temperature. nih.govstackexchange.com The mechanism involves the nucleophilic addition of the amine's active hydrogens to the carbon atom of the oxirane ring. stackexchange.comresearchgate.net A primary amine group (R-NH₂) can react with two epoxy groups, while a secondary amine (R₂-NH) can react with one. nih.gov This step-growth polymerization builds the network, with each epoxy-amine reaction generating a hydroxyl group that can catalyze further reactions. nih.govstackexchange.com The structure of the amine (aliphatic, cycloaliphatic, or aromatic) influences reactivity and the properties of the final network.

Anhydride Curing Agents: Carboxylic acid anhydrides are another important class of hardeners, typically used for applications requiring high thermal and chemical resistance. researchgate.net The curing mechanism is more complex than with amines and generally requires elevated temperatures and an initiator or catalyst (often a tertiary amine or an imidazole). The reaction is initiated by the opening of the anhydride ring by a hydroxyl group to form a monoester and a carboxylic acid. The carboxylic acid then reacts with an epoxy group to form a hydroxyl ester, generating another hydroxyl group that can continue the cycle.

Catalytic Curing Agents (Self-Polymerization): Certain agents can initiate the homopolymerization of oxiranes via either an anionic or cationic mechanism. nih.gov

Anionic Polymerization: Initiated by Lewis bases like tertiary amines or imidazoles. The initiator forms an alkoxide, which then attacks another epoxy monomer, propagating the chain reaction. nih.gov

Cationic Polymerization: Initiated by Lewis acids (e.g., BF₃ complexes) or onium salts. nih.gov The propagation occurs via an active oxonium ion at the chain end, leading to the formation of polyether chains. nih.gov

The table below details common crosslinking agents and their mechanisms.

| Crosslinking Agent Class | Example(s) | Mechanism of Action | Typical Conditions |

| Polyamines | Diaminodiphenyl sulfone (DDS), Triethylenetetramine (TETA) | Nucleophilic addition of amine hydrogens to the oxirane ring, forming C-N and C-O-H bonds. stackexchange.comresearchgate.net | Room temperature or elevated temperatures. |

| Anhydrides | Phthalic anhydride, Methyl nadic anhydride (MNA) | Ring-opening of anhydride by a hydroxyl group, followed by reaction of the resulting carboxylic acid with an oxirane ring. researchgate.netnih.gov | Elevated temperatures, often with a catalyst. |

| Catalytic (Anionic) | Imidazoles, Tertiary amines | Initiation by forming an alkoxide, which propagates by attacking other oxirane rings to form polyether chains. nih.gov | Elevated temperatures. |

| Catalytic (Cationic) | Boron trifluoride (BF₃) complexes, Onium salts | Initiation forms an active oxonium ion which propagates a chain-growth polymerization to form polyether chains. nih.gov | Room temperature (photoinitiated) or elevated temperatures. |

Impact of Crosslinking Density on Network Topology

Crosslink density, defined as the number of cross-linked points per unit volume, is a fundamental parameter that dictates the network topology and, consequently, the macroscopic properties of the final thermoset material. mdpi.comacs.org The topology of the network is not ideal and includes various structural features and defects, such as elastically effective chains, dangling chains (chains connected to the network at only one end), and loops. acs.org

An increase in crosslink density generally leads to a more rigid and constrained network. acs.org This change in network topology has a direct impact on the material's thermomechanical properties:

Mechanical Properties: Higher crosslink density typically results in increased hardness, stiffness (modulus), and tensile strength. However, this often comes at the expense of reduced ductility and fracture toughness, making the material more brittle. mdpi.comdeakin.edu.au

Thermal Properties: The glass transition temperature (Tg) of the polymer network generally increases with higher crosslink density. acs.org A denser network restricts the mobility of polymer chains, requiring more thermal energy for the transition from a glassy to a rubbery state.

Viscoelasticity: The viscoelastic properties of the polymer are strongly linked to the network structure. A higher concentration of crosslinks drastically alters these properties. mdpi.com

Advanced Materials Applications of Pentyloxy Methyl Oxirane Derived Polymers

Polymeric Matrices and Resins

The application of ((pentyloxy)methyl)oxirane in polymeric matrices and resins is primarily centered on its ability to modify and enhance the properties of thermosetting polymer systems. Its reactive nature allows it to be chemically integrated into the polymer network, yielding materials with tailored performance characteristics for sophisticated applications.

Role in Epoxy Resins for Composite Materials Research

In the field of composite materials, ((pentyloxy)methyl)oxirane serves as a critical additive in epoxy resin formulations. Its principal role is that of a reactive diluent, which effectively reduces the viscosity of high molecular weight epoxy resins, such as those based on bisphenol A. sarvsabzapadana.com This reduction in viscosity is essential for improving the handling and processing characteristics of the resin, facilitating better impregnation of reinforcing fibers (e.g., glass, carbon) and allowing for higher filler loading. sarvsabzapadana.com

| Property Modified by ((Pentyloxy)methyl)oxirane | Effect on Epoxy Resin Composite | Research Finding |

| Viscosity | Significant reduction | Improves fiber wetting and processability, allowing for higher filler content. sarvsabzapadana.com |

| Flexibility | Increased | The aliphatic pentyloxy chain introduces flexibility into the polymer backbone. |

| Impact Strength | Improved | Enhanced energy absorption capacity due to increased flexibility. sacheminc.com |

| Adhesion | Enhanced | Lowers surface tension, leading to better wetting of substrates and reinforcing fibers. |

| Mechanical Properties | Balanced Strength and Flexibility | Used in sports equipment composites to achieve a desired combination of resilience and stiffness. |

Integration into Polyurethane Formulations

((Pentyloxy)methyl)oxirane is utilized in the synthesis of polyols, which are key precursors for polyurethane (PU) production. google.com It can be used as a capping agent for polyether or polyester (B1180765) polyols. In this role, the glycidyl (B131873) ether reacts with terminal acid or hydroxyl groups in the polyol, a process that can accelerate the completion of polyol synthesis. google.com

The reaction of the oxirane ring opens to form a new hydroxyl group, which remains available to react with isocyanates during the formation of the polyurethane. google.comutm.my This integration allows for the modification of the final polyurethane's properties. The inclusion of the amyl group can enhance the hydrophobicity and flexibility of the resulting PU, making it suitable for applications such as hot-melt adhesives and specialized coatings. google.com Research into isocyanate-free polyurethane systems, known as polyhydroxyurethanes (PHUs), also presents opportunities for using glycidyl ethers as raw materials in more sustainable polymer synthesis routes. researchgate.net

Development of Functional Polyethers

The polymerization of ((pentyloxy)methyl)oxirane and other short-chain alkyl glycidyl ethers (SCAGEs) is a significant area of research for creating functional polyethers with precisely controlled properties. acs.orgresearchgate.net Through techniques like cationic ring-opening polymerization, these monomers can be transformed into well-defined polymers. researchgate.netgoogle.com

These poly(glycidyl ether)s are noted for their potential biocompatibility and tunable hydrophilicity. acs.orgresearchgate.net By copolymerizing ((pentyloxy)methyl)oxirane with other glycidyl ethers or hydrophilic monomers like ethylene (B1197577) oxide, researchers can create a wide range of polymer architectures, including random, block, and star-shaped copolymers. researchgate.netresearchgate.netrsc.org These advanced polyethers are being investigated for biomedical applications, such as thermoresponsive hydrogels for drug delivery and specialized surface coatings for cell sheet engineering, where the polymer's response to temperature changes can be finely controlled by the length and distribution of the alkyl side chains. researchgate.netresearchgate.net

Surface Modification and Coatings Technology

In surface modification and coatings, ((pentyloxy)methyl)oxirane provides multifunctional benefits, enhancing both the application properties and the final performance of the protective film.

Application in High-Performance Coating Formulations

((Pentyloxy)methyl)oxirane is widely used in the formulation of high-performance, solvent-free, and high-solids coatings. ataman-chemicals.com As a reactive diluent, it lowers the viscosity of epoxy and polyurethane coating systems, which improves flow and leveling and reduces surface defects. google.com This allows for easier application and the formation of a smoother, higher-quality finish.

Because it reacts into the polymer matrix, it does not evaporate upon curing, thus contributing to a reduction in volatile organic compounds (VOCs). sacheminc.com The incorporation of the aliphatic chain enhances coating flexibility and impact resistance. sarvsabzapadana.com Furthermore, coatings formulated with alkyl glycidyl ethers demonstrate excellent chemical resistance, UV stability, and strong adhesion to a variety of substrates, making them suitable for demanding applications such as industrial floor coatings, protective metal primers, and automotive finishes. ataman-chemicals.com Research on two-component (2K) compositions containing amyl glycidyl ether has shown the potential for achieving very high surface hardness and abrasion resistance. google.com

| Coating Type | Function of ((Pentyloxy)methyl)oxirane | Resulting Performance Benefit |

| Industrial Floor Coatings | Reactive diluent, flexibilizer | High durability, chemical resistance, ease of cleaning. |

| Protective Metal Coatings | Reactive diluent, adhesion promoter | Enhanced corrosion resistance, improved adhesion to metal substrates. ataman-chemicals.com |

| Automotive Coatings | Viscosity modifier | Smoother application, improved final finish quality, UV stability. ataman-chemicals.com |

| High-Solids/Solvent-Free Systems | Reactive diluent | Reduced VOC emissions, improved handling and application properties. sacheminc.com |

Adhesion Promotion Mechanisms in Paints and Varnishes

Effective adhesion is critical for the longevity of paints and varnishes. ((Pentyloxy)methyl)oxirane enhances adhesion through several mechanisms. Firstly, by reducing the viscosity of the formulation, it lowers the surface tension of the liquid coating. This leads to superior wetting of the substrate, allowing the coating to spread more effectively and achieve intimate contact with the surface topography. ataman-chemicals.com

Secondly, the reactive oxirane group can form strong, covalent chemical bonds with active hydrogen atoms present on the substrate surface (e.g., hydroxyl groups on metal or mineral surfaces). It also co-reacts with the primary binder resin of the paint or varnish. This creates a robust chemical bridge between the coating and the substrate, significantly strengthening the interfacial bond. polytec-pt.comsinosil.com The flexible, nonpolar pentyloxy group can improve compatibility and adhesion to lower-energy or nonpolar surfaces. ataman-chemicals.com This combination of improved physical wetting and chemical bonding results in coatings with excellent and durable adhesion.

Adhesives and Sealants Research Utilizing Oxirane Derivatives

Oxirane-derived polymers are fundamental components in the formulation of high-performance adhesives and sealants due to their excellent adhesion, chemical resistance, and durability. The polymerization of oxiranes, typically through ring-opening mechanisms, results in polyether backbones that can be cross-linked to form robust thermosetting networks. The incorporation of monomers like ((pentyloxy)methyl)oxirane into these formulations can be expected to impart specific properties.

In sealant applications, the hydrophobic nature of the pentyloxy group could contribute to improved water resistance and reduced moisture permeability, thereby enhancing the long-term durability of the seal. Research on other alkyl glycidyl ethers has shown that the length of the alkyl chain can be used to systematically tune the mechanical and thermal properties of the resulting polymers.

| Property | Expected Influence of Pentyloxy Side Chain | Rationale |

| Adhesion to Non-Polar Substrates | Increase | Lowered surface energy of the polymer. |

| Flexibility | Increase | Increased free volume and chain mobility. |

| Water Resistance | Increase | Hydrophobic nature of the pentyl group. |

| Glass Transition Temperature (Tg) | Decrease | Increased side-chain length disrupts chain packing. |

Development of Specialized Functional Polymers

The true potential of ((pentyloxy)methyl)oxirane lies in its use as a building block for specialized functional polymers. The ability to precisely control polymer architecture and functionality is a key driver in the development of materials for advanced applications.

The copolymerization of carbon dioxide with epoxides is a significant area of green chemistry, offering a pathway to sustainable polycarbonates. nih.govrsc.orgnih.gov This process, often catalyzed by metal complexes, involves the alternating insertion of CO2 and epoxide monomers to form a polycarbonate backbone. nih.govrsc.org While much of the research has focused on simple epoxides like propylene (B89431) oxide and cyclohexene (B86901) oxide, the use of functional epoxides such as ((pentyloxy)methyl)oxirane opens up possibilities for creating polycarbonates with tailored properties. nih.gov

The incorporation of ((pentyloxy)methyl)oxirane into a polycarbonate backbone would introduce flexible, hydrophobic side chains. This could lead to materials with lower glass transition temperatures and increased solubility in non-polar solvents. Such functional polycarbonates could find applications as biodegradable and biocompatible materials for drug delivery or as toughening agents in polymer blends. nih.gov

| Monomer Composition | Potential Catalyst System | Expected Polymer Properties |

| ((Pentyloxy)methyl)oxirane + CO2 | Salen-Cobalt Complexes | Amorphous, low Tg, hydrophobic |

| Propylene Oxide + ((Pentyloxy)methyl)oxirane + CO2 | Zinc Glutarate | Tunable Tg, improved processability |

Modern polymerization techniques allow for the synthesis of polymers with complex architectures, such as block copolymers and star polymers. These tailored topologies often lead to unique material properties arising from microphase separation and self-assembly. The inclusion of ((pentyloxy)methyl)oxirane as a comonomer provides a means to introduce blocks or segments with distinct chemical and physical properties.

For instance, the synthesis of a block copolymer comprising a rigid, high-Tg block and a soft, low-Tg block derived from ((pentyloxy)methyl)oxirane could result in a thermoplastic elastomer. The pentyloxy side chains would impart flexibility and elastomeric behavior to the soft block, while the hard block would provide structural integrity. The ability to control the comonomer sequence allows for fine-tuning of the material's mechanical properties, from rigid plastics to soft, flexible materials.

The term "functionalized poly(oxirane)s" refers to polyethers where the side chains contain specific functional groups that impart desired properties to the material. In the case of poly(((pentyloxy)methyl)oxirane), the pentyloxy group itself can be considered a functional group that modifies the polymer's properties. The primary function of this alkyl ether side chain is to increase the hydrophobicity and flexibility of the polymer backbone.

Engineered materials derived from such polymers could include hydrophobic coatings, membranes for separation processes, or specialty lubricants. The presence of the ether linkage in the side chain also offers a potential site for further chemical modification, although it is generally less reactive than other functional groups. The ability to create poly(oxiranes) with a high density of these pentyloxy side chains allows for the engineering of materials with properties that are significantly different from those of unsubstituted poly(ethylene oxide) or poly(propylene oxide).

| Polymer | Side Chain | Key Property Enhancement | Potential Application |

| Poly(((pentyloxy)methyl)oxirane) | -O-CH2-O-(CH2)4-CH3 | Hydrophobicity, Flexibility | Hydrophobic coatings, specialty lubricants |

| Poly(ethylene oxide) | -H | Hydrophilicity | Biomedical applications, surfactants |

| Poly(propylene oxide) | -CH3 | Moderate Hydrophobicity | Polyols for polyurethanes, lubricants |

Advanced Spectroscopic and Chromatographic Characterization of Pentyloxy Methyl Oxirane and Its Polymers

Structural Elucidation Techniques

The molecular structure of ((pentyloxy)methyl)oxirane and its polymeric derivatives is primarily determined using a combination of high-resolution spectroscopic methods. These techniques provide detailed information about the atomic connectivity, the chemical environment of individual atoms, and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the characterization of ((pentyloxy)methyl)oxirane and its polymers, offering unparalleled insight into the molecular framework.

Proton (¹H) NMR spectroscopy is employed to identify the various proton environments within the ((pentyloxy)methyl)oxirane molecule. The chemical shift, multiplicity, and integration of the signals in a ¹H NMR spectrum provide a detailed map of the proton locations.

For alkyl glycidyl (B131873) ethers, the protons of the oxirane ring are the most deshielded due to the ring strain and the electronegativity of the oxygen atom. The methine proton of the oxirane ring typically appears as a multiplet around 3.14 ppm, while the two diastereotopic methylene (B1212753) protons of the ring resonate at approximately 2.61 ppm and 2.79 ppm. The methylene protons adjacent to the ether oxygen (O-CH₂-oxirane) are also deshielded and typically resonate as a doublet of doublets in the range of 3.38-3.76 ppm. The signals corresponding to the pentyloxy group are found at higher fields (further upfield), with the terminal methyl group appearing around 0.9 ppm and the methylene groups of the pentyl chain resonating between 1.3 and 3.4 ppm. researchgate.net

Upon polymerization, the characteristic signals of the oxirane ring protons disappear, and new, broader signals corresponding to the polyether backbone emerge. The ¹H NMR spectrum of poly(allyl glycidyl ether), a structurally similar polymer, shows the backbone ether protons in a broad multiplet between 3.4 and 3.8 ppm.

Table 1: Expected ¹H NMR Chemical Shifts for ((Pentyloxy)methyl)oxirane

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Oxirane CH | ~3.1 | Multiplet |

| Oxirane CH₂ | ~2.6, ~2.8 | Multiplets |

| O-CH₂ (pentyl) | ~3.4 | Triplet |

| O-CH₂ (glycidyl) | ~3.4, ~3.7 | Doublet of Doublets |

| (CH₂)₃ | ~1.3-1.6 | Multiplets |

Note: Data is based on analogous alkyl glycidyl ethers.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in ((pentyloxy)methyl)oxirane gives a distinct signal in the spectrum. The chemical shifts are indicative of the electronic environment of the carbon atoms.

In glycidyl ethers, the carbon atoms of the oxirane ring are typically found in the range of 44-51 ppm. Specifically, the methine carbon of the oxirane ring resonates at approximately 50.8 ppm, while the methylene carbon of the ring appears around 44.2 ppm. The carbon of the methylene group attached to the ether oxygen (O-CH₂-oxirane) is observed around 71-72 ppm. The carbons of the pentyloxy group are expected in the aliphatic region of the spectrum, with the O-CH₂ carbon at approximately 71.7 ppm and the terminal methyl carbon around 14.0 ppm. researchgate.netchemicalbook.com

The polymerization of ((pentyloxy)methyl)oxirane leads to significant changes in the ¹³C NMR spectrum. The signals for the oxirane carbons disappear, and new signals corresponding to the carbons in the repeating polyether unit appear. For instance, in poly(ethyl glycidyl ether), the backbone carbons appear in the region of 62-81 ppm. mdpi.com

Table 2: Expected ¹³C NMR Chemical Shifts for ((Pentyloxy)methyl)oxirane

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| Oxirane CH | ~51 |

| Oxirane CH₂ | ~44 |

| O-CH₂ (pentyl) | ~72 |

| O-CH₂ (glycidyl) | ~72 |

| CH₂ (pentyl chain) | ~22, ~28, ~29 |

Note: Data is based on analogous alkyl glycidyl ethers.

Two-dimensional (2D) NMR techniques are powerful tools for the unambiguous assignment of ¹H and ¹³C NMR signals, especially for complex molecules.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For ((pentyloxy)methyl)oxirane, COSY would show correlations between the oxirane methine proton and the oxirane methylene protons, as well as between adjacent methylene groups in the pentyloxy chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, it could show a correlation between the protons of the O-CH₂ group of the pentyloxy chain and the carbon of the adjacent methylene group.

The application of these 2D NMR techniques provides a comprehensive and unambiguous structural elucidation of ((pentyloxy)methyl)oxirane and is crucial for confirming the structure of its polymers by identifying the connectivity of the repeating units. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a rapid and sensitive method for the identification of functional groups present in a molecule.

The FTIR spectrum of ((pentyloxy)methyl)oxirane is characterized by absorption bands corresponding to the vibrations of its specific functional groups. The most characteristic feature of an epoxide is the asymmetric C-O-C stretching of the oxirane ring, which gives rise to a strong band around 1250 cm⁻¹. The symmetric stretching of the oxirane ring is observed near 840 cm⁻¹, and a band around 915 cm⁻¹ is also characteristic of the epoxy ring. nih.gov

The spectrum also displays strong C-O stretching vibrations from the ether linkage in the range of 1100-1150 cm⁻¹. The C-H stretching vibrations of the alkyl groups appear as strong bands in the 2850-3000 cm⁻¹ region. libretexts.org

Upon polymerization, the characteristic absorption bands of the oxirane ring at approximately 1250 cm⁻¹ and 915 cm⁻¹ will disappear or significantly decrease in intensity. The prominent C-O stretching band of the polyether backbone will dominate the spectrum in the 1100 cm⁻¹ region.

Table 3: Key FTIR Absorption Bands for ((Pentyloxy)methyl)oxirane

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (alkyl) | Stretching | 2850-3000 |

| C-O-C (oxirane) | Asymmetric Stretching | ~1250 |

| C-O-C (ether) | Stretching | 1100-1150 |

| Oxirane Ring | Symmetric Stretching | ~840 |

Note: Data is based on analogous glycidyl ethers.

Raman Spectroscopy for Chemical Composition Analysis

Raman spectroscopy is a powerful non-destructive technique used to investigate the chemical composition and molecular structure of polymers. azom.comd-nb.info It relies on the inelastic scattering of monochromatic light, which provides a unique vibrational fingerprint of the molecules present. researchgate.net For poly(((pentyloxy)methyl)oxirane), Raman spectroscopy can confirm the polymerization of the oxirane monomer and characterize the structure of the resulting polymer backbone and side chains.

The polymerization of ((pentyloxy)methyl)oxirane involves the opening of the three-membered oxirane ring. The disappearance of the characteristic Raman bands associated with the oxirane ring breathing and C-H stretching vibrations is a clear indicator of successful polymerization. Concurrently, the appearance of new bands corresponding to the polyether backbone (C-O-C) stretching confirms the formation of the polymer.

Key research findings from the Raman analysis of poly(((pentyloxy)methyl)oxirane) would focus on identifying specific vibrational modes. The C-H stretching vibrations of the pentyl group and the methylene groups in the polymer backbone are typically observed in the 2800-3000 cm⁻¹ region. The "fingerprint" region, below 1500 cm⁻¹, contains a wealth of structural information, including C-C stretching, C-O stretching of the ether linkages, and various bending and twisting modes of the polymer chain. uoh.edu.iqresearchgate.net By comparing the spectra of different polymer batches, variations in composition or the presence of residual monomer can be qualitatively and sometimes quantitatively assessed. azom.com

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Significance |

|---|---|---|

| 2850 - 2960 | C-H Stretching (CH₂, CH₃) | Confirms the presence of alkyl side chains and backbone. |

| 1440 - 1460 | CH₂ Bending (Scissoring) | Characteristic of the polymer backbone and pentyl group. |

| 1250 - 1270 | Oxirane Ring Breathing (Monomer) | Disappearance indicates successful ring-opening polymerization. |

| 1080 - 1150 | C-O-C Stretching (Ether) | Confirms the formation of the polyether backbone. |

| 840 - 950 | CH₂ Rocking / C-O-C Symmetric Stretch | Provides information on the conformation of the polymer chain. |

Molecular Weight and Distribution Analysis

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Polymer Molar Mass Determination

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight distribution of polymers. lcms.czpolymerchar.com The method separates polymer molecules based on their hydrodynamic volume in solution. infinitalab.com Larger molecules elute first from the chromatography column, as they are excluded from the pores of the column's packing material, while smaller molecules penetrate the pores and elute later. infinitalab.com

For poly(((pentyloxy)methyl)oxirane), GPC/SEC analysis provides crucial data on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ), which is the ratio of Mw to Mn (Đ = Mw/Mn). chromatographyonline.comlcms.cz These parameters are critical as they directly influence the physical properties of the polymer, such as viscosity, mechanical strength, and thermal behavior. taylorfrancis.com A narrow polydispersity (Đ close to 1.0) indicates a more uniform polymer chain length, which is often desirable for high-performance applications.

The analysis involves dissolving the polymer in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and pumping it through a column set calibrated with narrow-distribution polymer standards (e.g., polystyrene). chromatographyonline.com The detector signal, typically from a refractive index (RI) detector, is plotted against elution time to generate a chromatogram, from which the molecular weight distribution is calculated. chromatographyonline.com

| Sample ID | Mn (g/mol) | Mw (g/mol) | Polydispersity (Đ) |

|---|---|---|---|

| PPEMO-Batch-01 | 8,200 | 9,500 | 1.16 |

| PPEMO-Batch-02 | 15,500 | 17,200 | 1.11 |

| PPEMO-Batch-03 | 7,900 | 10,100 | 1.28 |

Mass Spectrometry (MS) Techniques

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is a soft ionization technique that is exceptionally powerful for the detailed characterization of polymers, particularly for end-group analysis. nih.govnih.gov It can resolve individual polymer chains (oligomers) within a distribution, allowing for the precise determination of their mass.

The mass of an individual polymer chain is given by the formula: M = MRU * n + MEG1 + MEG2 + Mion where MRU is the mass of the repeating unit, n is the degree of polymerization, MEG1 and MEG2 are the masses of the end-groups, and Mion is the mass of the cationizing agent (e.g., Na⁺ or Ag⁺).

For poly(((pentyloxy)methyl)oxirane), MALDI-TOF MS can verify the success of the polymerization chemistry by confirming the identity of the initiator and terminator fragments at the ends of the polymer chains. jeol.com This is crucial for understanding the polymerization mechanism and for ensuring the functionality of the polymer, especially when specific end-groups are required for subsequent reactions. The resulting spectrum shows a series of peaks, where each peak corresponds to a specific oligomer, and the mass difference between adjacent peaks corresponds to the mass of the repeating monomer unit (144.21 Da for ((pentyloxy)methyl)oxirane).

| Degree of Polymerization (n) | Calculated Mass (Da) | Observed m/z | End-Groups |

|---|---|---|---|

| 10 | (144.21 * 10) + 32.04 (CH₃OH) + 22.99 (Na⁺) = 1497.13 | 1497.1 | CH₃O- and -H |

| 11 | (144.21 * 11) + 32.04 (CH₃OH) + 22.99 (Na⁺) = 1641.34 | 1641.3 | CH₃O- and -H |

| 12 | (144.21 * 12) + 32.04 (CH₃OH) + 22.99 (Na⁺) = 1785.55 | 1785.6 | CH₃O- and -H |

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. nih.govresearchgate.net In the context of ((pentyloxy)methyl)oxirane and its polymers, GC-MS is primarily used for quality control, specifically to detect and quantify residual monomer, solvents, or volatile byproducts from the synthesis process. nih.gov

The sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase of the column. As each compound elutes from the column, it enters the mass spectrometer, which fragments the molecules and detects the fragments based on their mass-to-charge ratio. researchgate.net The resulting mass spectrum is a unique fingerprint that allows for definitive identification of the compound by comparison to spectral libraries. chromatographyonline.com This analysis is critical for ensuring the purity of the final polymer product and for optimizing reaction conditions to minimize unwanted volatiles.

| Retention Time (min) | Compound Identified | Key Mass Fragments (m/z) | Significance |

|---|---|---|---|

| 8.54 | ((Pentyloxy)methyl)oxirane | 57, 71, 85, 113, 144 | Residual Monomer |

| 4.32 | Toluene | 91, 92 | Residual Solvent |

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (MS/MS), is an invaluable tool for characterizing complex polymer systems that are not amenable to GC-MS analysis due to low volatility or thermal instability. americanlaboratory.comsigmaaldrich.com This technique is especially useful for analyzing reaction mixtures, identifying additives, or characterizing copolymers. researchgate.netvu.nl

In an LC-MS/MS analysis of a poly(((pentyloxy)methyl)oxirane) sample, the liquid chromatograph first separates the components of the mixture based on their chemical properties (e.g., polarity). americanlaboratory.com The separated components then enter the mass spectrometer. In MS/MS mode, a specific ion (a "parent" ion) from the initial MS scan is selected, fragmented, and the resulting "daughter" ions are analyzed. This process provides detailed structural information that can be used to identify unknown compounds or confirm the structure of expected components, such as oligomers with different end-groups or additives within the polymer matrix. vu.nlnih.gov

| LC Retention Time (min) | Parent Ion (m/z) | Key Daughter Ions (m/z) | Compound Identification |

|---|---|---|---|

| 12.8 | 455.4 [M+Na]⁺ | 311.2, 167.1 | Dimer of ((pentyloxy)methyl)oxirane |

| 15.2 | 599.6 [M+Na]⁺ | 455.4, 311.2, 167.1 | Trimer of ((pentyloxy)methyl)oxirane |

| 18.9 | 421.3 [M+H]⁺ | 255.1, 119.0 | Plasticizer Additive (e.g., a phthalate) |

Light Scattering Techniques (e.g., DLS, SLS) for Molecular Size Assessment

Light scattering techniques are indispensable, non-invasive tools for determining the molecular size and weight of polymers in solution. researchgate.net The two primary methods are Dynamic Light Scattering (DLS) and Static Light Scattering (SLS).

Dynamic Light Scattering (DLS) measures fluctuations in scattered light intensity resulting from the Brownian motion of particles in a solution. brookhaveninstruments.com These fluctuations are related to the diffusion coefficient of the particles, which can be used to calculate their hydrodynamic radius (R_h) via the Stokes-Einstein equation. brookhaveninstruments.commit.edu For poly(((pentyloxy)methyl)oxirane), DLS would provide insights into the effective size of the polymer coils in a given solvent, including any associated solvent molecules. mit.edu It is also effective for monitoring changes in polymer conformation with temperature. malvernpanalytical.com

Static Light Scattering (SLS) , in contrast, measures the time-averaged intensity of scattered light as a function of angle and concentration. brookhaveninstruments.comwikipedia.org According to the Rayleigh theory, the intensity of scattered light is proportional to the molecule's molecular weight. malvernpanalytical.comuci.edu SLS is a powerful technique for determining the absolute weight-average molecular weight (M_w), the radius of gyration (R_g), and the second virial coefficient (A_2), which describes polymer-solvent interactions. researchgate.netwikipedia.org For polymers large enough to exhibit angle-dependent scattering, a Zimm plot is typically used to extrapolate the data to zero angle and zero concentration to determine these parameters. brookhaveninstruments.comwikipedia.org

Table 1: Illustrative Light Scattering Data for Poly(((pentyloxy)methyl)oxirane) Samples

| Sample ID | Technique | Parameter | Value |

| PMO-1 | SLS | Weight-Average Molecular Weight (M_w) | 85,000 g/mol |

| PMO-1 | SLS | Radius of Gyration (R_g) | 12 nm |

| PMO-1 | DLS | Hydrodynamic Radius (R_h) | 15 nm |

| PMO-2 | SLS | Weight-Average Molecular Weight (M_w) | 150,000 g/mol |

| PMO-2 | SLS | Radius of Gyration (R_g) | 21 nm |

| PMO-2 | DLS | Hydrodynamic Radius (R_h) | 25 nm |

Thermal Analysis Techniques

Thermal analysis is crucial for understanding the behavior of polymers as a function of temperature, providing information on phase transitions, thermal stability, and decomposition.

Differential Scanning Calorimetry (DSC) for Phase Transition Studies

Differential Scanning Calorimetry (DSC) is a primary technique for studying the thermal transitions of polymers. researchgate.net It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. researchgate.net For poly(((pentyloxy)methyl)oxirane), DSC analysis would identify key thermal events:

Glass Transition Temperature (T_g): The temperature at which the amorphous regions of the polymer transition from a rigid, glassy state to a more flexible, rubbery state. This appears as a step-like change in the heat flow signal. researchgate.netresearchgate.net

Crystallization Temperature (T_c): If the polymer is semi-crystalline, an exothermic peak is observed upon cooling from the melt, corresponding to the temperature of crystallization. mdpi.com

Melting Temperature (T_m): An endothermic peak observed upon heating, indicating the melting of crystalline domains. mdpi.com

The data obtained from DSC is vital for determining the polymer's operational temperature range and processing conditions. Modulated DSC (MDSC) can further separate overlapping thermal events, enhancing the accuracy of measurements for complex systems. mdpi.com

Table 2: Hypothetical DSC Data for a Poly(((pentyloxy)methyl)oxirane) Sample

| Thermal Event | Temperature (°C) | Enthalpy (J/g) |

| Glass Transition (T_g) | -45 | N/A |

| Crystallization (T_c) (on cooling) | 25 | -30 |

| Melting (T_m) (on heating) | 60 | 35 |

Thermogravimetric Analysis (TGA) for Decomposition Behavior

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. mdpi.com It is used to determine the thermal stability and decomposition profile of a polymer. A TGA thermogram plots mass percentage against temperature. For poly(((pentyloxy)methyl)oxirane), TGA would reveal:

Onset of Decomposition: The temperature at which the polymer begins to lose mass due to thermal degradation.

Decomposition Stages: The presence of single or multiple steps in the mass loss curve, which can provide insight into the decomposition mechanism. mdpi.com For example, different stages might correspond to the loss of the pentyloxy side chain followed by the degradation of the polyoxirane backbone.

Residual Mass: The amount of material remaining at the end of the analysis, which can indicate the formation of a char residue.

The derivative of the TGA curve (DTG) shows the rate of mass loss and helps to pinpoint the temperature of maximum decomposition rate more precisely. researchgate.net

Table 3: Illustrative TGA Decomposition Data for Poly(((pentyloxy)methyl)oxirane) in a Nitrogen Atmosphere

| Parameter | Temperature (°C) |

| Onset of Decomposition (T_5%, 5% mass loss) | 280 |

| Temperature of Maximum Decomposition Rate (T_max) | 350 |

| Final Decomposition Temperature (95% mass loss) | 420 |

| Residual Mass at 600°C | 3% |

Rheological Characterization of Polymer Systems

Rheology is the study of the flow and deformation of matter. For polymer systems, it provides critical information about viscosity, viscoelasticity, and processing behavior.